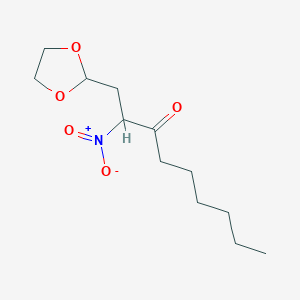
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one is an organic compound that features a dioxolane ring and a nitro group attached to a nonanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one typically involves large-scale acetalization and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds or amines.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one involves its interaction with molecular targets through its nitro and dioxolane functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dioxolane ring can participate in various chemical transformations . These interactions can affect molecular pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure but lacking the nitro group.
1,3-Dioxane: A related compound with a six-membered ring structure instead of the five-membered dioxolane ring.
Nitroalkanes: Compounds with a nitro group attached to an alkane chain, similar to the nitro group in 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one.
Uniqueness
This compound is unique due to the combination of the dioxolane ring and the nitro group, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
93297-91-7 |
|---|---|
Molekularformel |
C12H21NO5 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
1-(1,3-dioxolan-2-yl)-2-nitrononan-3-one |
InChI |
InChI=1S/C12H21NO5/c1-2-3-4-5-6-11(14)10(13(15)16)9-12-17-7-8-18-12/h10,12H,2-9H2,1H3 |
InChI-Schlüssel |
QPTAUKDRULTPOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(CC1OCCO1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

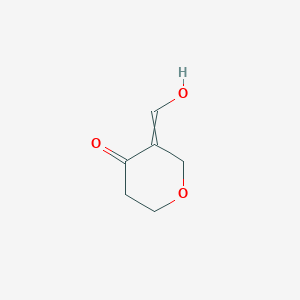
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
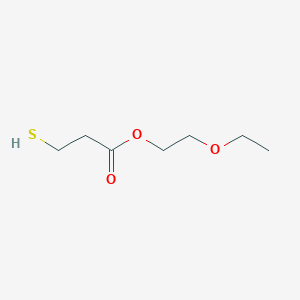
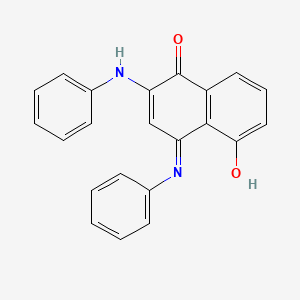
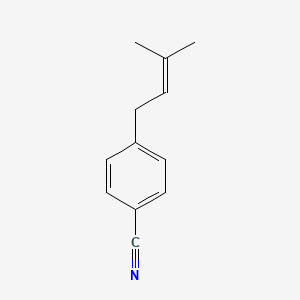

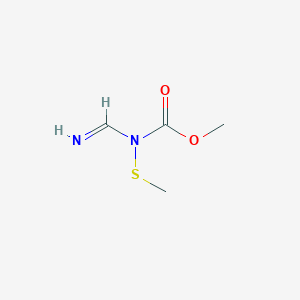

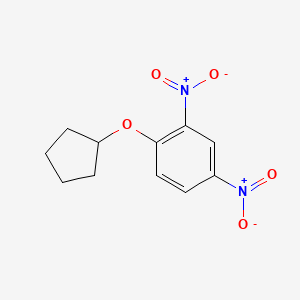
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
